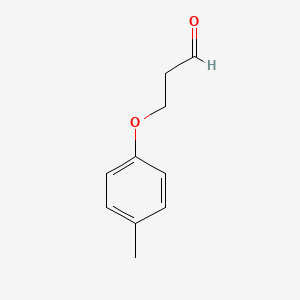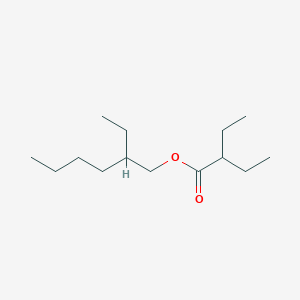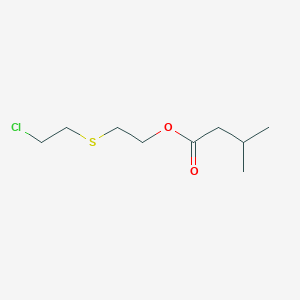
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chloroethylsulfanyl group attached to an ethyl chain, which is further connected to a 3-methylbutanoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with 2-(2-chloroethylsulfanyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-(2-hydroxyethylsulfanyl)ethyl 3-methylbutanoate, 2-(2-aminoethylsulfanyl)ethyl 3-methylbutanoate, or 2-(2-thioethylsulfanyl)ethyl 3-methylbutanoate.
Hydrolysis: The major products are 3-methylbutanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Oxidation: Products can include sulfoxides or sulfones of the original compound.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate involves its interaction with various molecular targets:
Nucleophilic Attack: The chloro group can be targeted by nucleophiles, leading to substitution reactions.
Ester Hydrolysis: The ester bond can be cleaved by esterases, releasing the corresponding acid and alcohol.
Oxidation: The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-methylbutanoate: Similar ester structure but lacks the chloroethylsulfanyl group.
2-(2-Chloroethylsulfanyl)ethanol: Contains the chloroethylsulfanyl group but lacks the ester functionality.
3-Methylbutanoic Acid: The acid component of the ester without the ethyl and chloroethylsulfanyl groups.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate is unique due to the presence of both the chloroethylsulfanyl group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
90948-75-7 |
|---|---|
Fórmula molecular |
C9H17ClO2S |
Peso molecular |
224.75 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethyl 3-methylbutanoate |
InChI |
InChI=1S/C9H17ClO2S/c1-8(2)7-9(11)12-4-6-13-5-3-10/h8H,3-7H2,1-2H3 |
Clave InChI |
BDPRADXVRDAZQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


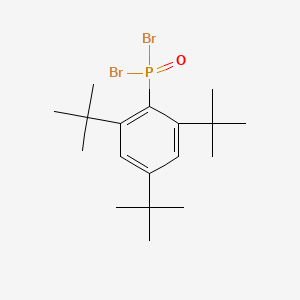
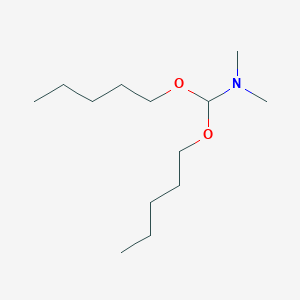
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
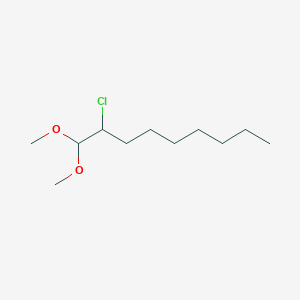
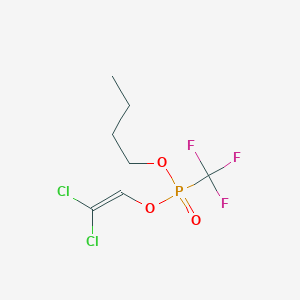
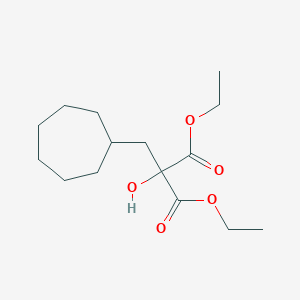
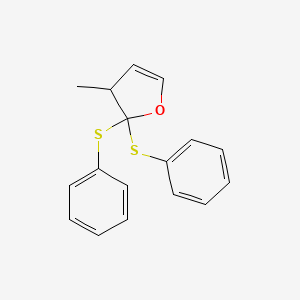
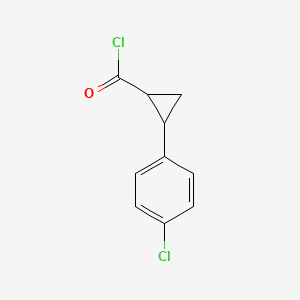
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
